1-Heptacosanol

概要

説明

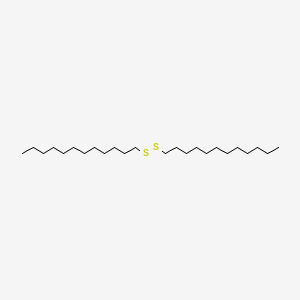

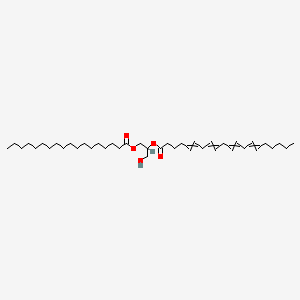

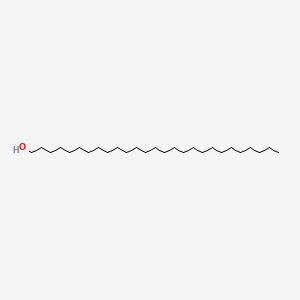

1-Heptacosanol is a very long-chain primary fatty alcohol . It is a derivative of heptacosane where one of the terminal methyl hydrogens has been replaced by a hydroxy group . It has a role as a plant metabolite, a marine metabolite, and an algal metabolite .

Molecular Structure Analysis

The molecular formula of 1-Heptacosanol is C27H56O . Its structure consists of a long chain of carbon atoms, with a hydroxyl group (-OH) attached at one end .Physical And Chemical Properties Analysis

1-Heptacosanol has a molecular weight of 396.7 g/mol . It has a very long-chain structure, which contributes to its physical and chemical properties .科学的研究の応用

Antioxidant Activity

1-Heptacosanol has been found in the hexane extracts of Allium chinense G. Don, a medicinal and aromatic herb . The extracts exhibited antioxidant activity, which might be due to the presence of 1-Heptacosanol among other compounds . Antioxidants are crucial in neutralizing harmful free radicals in the body, thus contributing to overall health and prevention of diseases.

Antimicrobial Activity

The same study also revealed that 1-Heptacosanol exhibits antimicrobial activity . The extracts of Allium chinense G. Don showed potential antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa, and antifungal activity against Aspergillus niger . This suggests that 1-Heptacosanol could be used in the development of new antimicrobial agents.

Anti-obesity Potential

A study on Nyctanthes arbor-tristis flowers, which contain 1-Heptacosanol, showed anti-obesity potential . The ethyl acetate and chloroform fractions of the flower extract inhibited the differentiation of 3T3-L1 cells, a commonly used cell line for studying adipocyte differentiation . This suggests that 1-Heptacosanol could potentially be used in the treatment of obesity.

Antiproliferative Activity

The same study on Nyctanthes arbor-tristis flowers also revealed the antiproliferative potential of 1-Heptacosanol . The flower extract inhibited the proliferation of primary peripheral blood mononuclear cells isolated from acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL) patients . This suggests that 1-Heptacosanol could have potential applications in cancer treatment.

Hypoglycemic Activity

The study also evaluated the in vitro hypoglycemic activity of the flower extract containing 1-Heptacosanol . The extract increased glucose uptake by yeast cells and inhibited the α-amylase enzyme, which is involved in the breakdown of carbohydrates . This suggests that 1-Heptacosanol could potentially be used in the management of diabetes.

Potential Use in Drug Development

Given its various biological activities, 1-Heptacosanol could be used in drug development. The bioactive compounds of plants, including 1-Heptacosanol, can be isolated and used in pharmacology and medicine . Further research is needed to explore this potential use.

Safety and Hazards

When handling 1-Heptacosanol, it’s recommended to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

The fungal endophytes (Acremonium sp.) isolated from Mentha piperita exhibited antifungal activity against chickpea rot, causing pathogens possibly because of the release of 1-heptacosanol . This suggests that 1-Heptacosanol could have potential applications in the field of biocontrol and sustainable agriculture .

特性

IUPAC Name |

heptacosan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H56O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28/h28H,2-27H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCZGKYHRYJXAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H56O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173861 | |

| Record name | 1-Heptacosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Heptacosanol | |

CAS RN |

2004-39-9 | |

| Record name | 1-Heptacosanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2004-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptacosanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002004399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptacosanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Heptacosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptacosanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HEPTACOSANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VO02AJN4KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: The molecular formula of Heptacosanol is C27H56O, and its molecular weight is 396.74 g/mol.

ANone: While the provided research papers do not detail specific spectroscopic data, Heptacosanol can be characterized using techniques like NMR, IR, and Mass spectrometry.

A: Research shows that Heptacosanol can act as a nucleating agent for ice crystallization, inducing ice formation at temperatures higher than those observed for homogeneous nucleation. [, , , , ] This is particularly relevant in emulsion systems, where Heptacosanol's presence at the interface can influence ice crystal formation. [, ]

A: Yes, studies have shown that the ice-nucleating ability of Heptacosanol is influenced by interfacial curvature. Specifically, a high curvature interface is less effective for ice nucleation compared to a low curvature interface, even at a lower interfacial density of Heptacosanol. [] This is attributed to the larger critical nucleus size required for crystallization at higher interfacial curvatures and the packing arrangement of Heptacosanol molecules. []

A: Heptacosanol is found in various plant sources, including the Cuban Royal Palm (Roystonea regia). [] One study specifically investigated the lipid extracts of Serenoa repens fruits harvested in Cuba and found Heptacosanol among other fatty alcohols. [] It has also been identified in the leaves of Calotropis Procera, Ficus septica, Dypsis lutescens, and Rumex crispus. [, , , ]

A: Heptacosanol, along with other policosanols, can be extracted from hydrolyzed rice bran wax using high-intensity ultrasound. [] The optimal conditions involve using a frequency of 20 kHz, a power of 100 W, a ratio of 1:2 of wax to 4% sodium hydroxide, and a treatment time of 50 minutes at room temperature. [] This method achieved a hydrolysis rate of 94.3%, efficiently releasing Heptacosanol for subsequent purification. []

A: A study investigating the endophytic fungus Paecilomyces sp. found that its ethyl acetate extract, rich in Heptacosanol and other compounds, exhibited significant antifungal activity against Rhizoctonia solani. [] This suggests a potential role of Heptacosanol in antifungal applications, but further research is needed to confirm its specific contribution.

A: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly used to analyze Heptacosanol in various matrices, including plant extracts and pharmaceutical formulations. [, , , , , , , , , , , , , , , ] This technique allows for the separation and identification of individual compounds based on their retention times and mass spectra. [, ]

A: As a long-chain aliphatic alcohol, Heptacosanol might exhibit similar chromatographic behavior to other long-chain alcohols, requiring careful optimization of GC-MS methods to ensure accurate identification and quantification. [, ]

A: Beyond its potential pharmaceutical applications, Heptacosanol has been investigated for its use in microcapsules containing phase change materials. [] Specifically, it can act as a nucleating agent, preventing supercooling of the phase change material and enhancing heat-retaining properties. [] This application highlights the versatility of Heptacosanol in different fields.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。